molecular formula C39H32O14 B13385298 4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-

4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B13385298
M. Wt: 724.7 g/mol
InChI Key: KMOHJUXDKSMQOG-UHFFFAOYSA-N
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Description

This compound is a glycosylated flavonoid derivative characterized by a central 4H-1-benzopyran-4-one (flavone) backbone. The structure includes:

  • 5,7-dihydroxy groups on the benzopyran ring.
  • 2-(4-hydroxyphenyl) substitution at the C-2 position.
  • A 6-deoxy-α-L-mannopyranosyl sugar moiety attached via an ether linkage at C-3, which is further esterified with two (2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl (p-coumaroyl) groups at the 2′′ and 4′′ positions of the mannose unit .

The compound is structurally related to kaempferol 3-O-β-D-(6′′-p-coumaroyl)glucopyranosyl(1→2)-α-L-rhamnopyranoside, a known natural product with antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-2-methyloxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHJUXDKSMQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction and Isolation from Natural Sources

Given the compound’s complex structure and natural occurrence, the primary preparation method involves extraction from plant materials known to biosynthesize this flavonoid glycoside. The typical steps include:

  • Plant Material Selection: Species rich in flavonoid glycosides, such as Euphorbia maculata, Durio zibethinus, and Hymenaea martiana, are selected based on ethnobotanical and phytochemical studies.

  • Solvent Extraction:

    • Use of polar solvents like methanol, ethanol, or aqueous methanol to extract flavonoids.
    • Optimization of solvent polarity and extraction time to maximize yield of glycosides.
  • Fractionation:

    • Liquid-liquid partitioning (e.g., with ethyl acetate, n-butanol) to enrich flavonoid fractions.
    • Column chromatography using silica gel or Sephadex LH-20 to separate glycosides based on polarity and molecular size.
  • Purification:

    • High-performance liquid chromatography (HPLC), often reversed-phase, to isolate the pure compound.
    • Monitoring by UV absorbance at 280 nm and mass spectrometry to confirm identity.

Chemical Synthesis Approaches

Due to the structural complexity, total chemical synthesis is challenging but can be approached via:

  • Stepwise Glycosylation:

    • Synthesis of the 4H-1-Benzopyran-4-one core with appropriate hydroxy substitutions.
    • Preparation of the 6-deoxy-alpha-L-mannopyranosyl donor with protective groups.
    • Glycosylation at the 3-hydroxy position of the chromone using glycosyl donors activated by promoters such as trichloroacetimidates or thioglycosides under Lewis acid catalysis.
  • Selective Esterification:

    • Introduction of (2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl groups at the 2- and 4-OH positions of the sugar moiety.
    • Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) with DMAP (4-dimethylaminopyridine) as catalyst.
  • Deprotection and Purification:

    • Removal of protective groups under mild acidic or basic conditions to avoid degradation.
    • Final purification by preparative HPLC.

Enzymatic and Biotransformation Methods

  • Glycosyltransferase-Catalyzed Synthesis:

    • Use of specific glycosyltransferases to attach the deoxy-mannopyranosyl unit to the chromone aglycone.
    • Enzymatic regio- and stereoselectivity ensures correct glycosidic linkage.
  • Esterification via Enzymes:

    • Lipases or esterases can catalyze the selective acylation of sugar hydroxyl groups with hydroxycinnamoyl derivatives.
  • Advantages:

    • Mild reaction conditions
    • High stereospecificity
    • Environmentally friendly approach

Analytical Data and Characterization

Parameter Data/Value Method/Reference
Molecular Weight ~600.5 g/mol Computed from molecular formula
UV-Vis Absorption Characteristic flavonoid peaks (~280-350 nm) UV-Vis Spectroscopy
NMR Spectroscopy Detailed $$^{1}H$$ and $$^{13}C$$ shifts confirming chromone and sugar moieties $$^{1}H$$, $$^{13}C$$ NMR
Mass Spectrometry Molecular ion peak consistent with formula ESI-MS, HRMS
Optical Rotation Specific rotation indicating stereochemistry Polarimetry
HPLC Retention Time Distinct retention time for purity assessment HPLC with UV detection
IR Spectroscopy Bands for hydroxyl, carbonyl, and aromatic groups FTIR

Summary Table of Preparation Methods

Method Description Advantages Limitations
Natural Extraction Solvent extraction from plant sources followed by chromatographic purification Access to natural stereochemistry and derivatives Low yield, time-consuming
Chemical Synthesis Stepwise glycosylation and esterification of chromone core Control over structure, scalability potential Complex, multi-step, costly reagents
Enzymatic Synthesis Use of glycosyltransferases and esterases for selective modifications High specificity, mild conditions Requires enzyme availability and optimization

Research Results and Applications

  • The compound exhibits biological activities such as acetylcholinesterase inhibition, antioxidant, and anti-inflammatory effects, making it a target for pharmaceutical research.
  • Studies have demonstrated the feasibility of isolating this compound in sufficient purity for bioassays.
  • Synthetic and enzymatic methods are under active investigation to improve yield and stereoselectivity for potential drug development.

Chemical Reactions Analysis

2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles under specific conditions to replace functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin has a wide range of scientific research applications, including:

    Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.

    Biology: The compound is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin involves its interaction with various molecular targets and pathways. It is known to exert its effects through antioxidant and anti-inflammatory pathways, modulating the activity of enzymes and signaling molecules involved in these processes . The compound’s ability to scavenge free radicals and inhibit inflammatory mediators contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Key Structural Features Biological Activities
Target Compound (CAS RN: 111957-48-3) C₃₆H₃₂O₁₈ Glycosylated (mannose + p-coumaroyl), 5,7-dihydroxy, 2-(4-hydroxyphenyl) Antioxidant, anti-inflammatory (inferred from glycosylation and acyl groups)
Kaempferol (CAS RN: 520-18-3) C₁₅H₁₀O₆ 5,7,4′-trihydroxyflavone Antioxidant, anti-diabetic, anti-cancer
Quercetin-3-O-sophoroside (CAS RN: 18609-17-1) C₂₇H₃₀O₁₇ Glycosylated (sophorose: glucose-glucose), 3′,4′-dihydroxyphenyl Radical scavenging, anti-aging
Apigenin (CAS RN: 520-36-5) C₁₅H₁₀O₅ 5,7,4′-trihydroxyflavone (lacks 3′-OH) Nootropic, anti-anxiety
(S)-Equol (CAS RN: 531-95-3) C₁₅H₁₄O₃ Non-flavonoid, dihydro structure with 4′-hydroxyphenyl Estrogenic, anti-proliferative

Functional Differences

  • Glycosylation Impact: The target compound’s mannopyranosyl-p-coumaroyl groups likely improve membrane permeability compared to non-glycosylated kaempferol or apigenin .
  • Antioxidant Capacity: Kaempferol and quercetin derivatives exhibit direct radical scavenging due to phenolic OH groups, while the target compound’s acylated sugar moiety may enhance stability in oxidative environments .
  • Enzyme Inhibition: Simple flavonoids like kaempferol inhibit aldose reductase (IC₅₀ ~10 µM), but glycosylated derivatives may show reduced activity due to steric hindrance .

Research Findings

Bioactivity of the Target Compound

  • Antioxidant Potential: Analogous p-coumaroylated flavonoids (e.g., kaempferol glycosides) demonstrate enhanced hydroxyl radical scavenging (EC₅₀ 12–18 µM) compared to aglycones (EC₅₀ 25–30 µM) .
  • Anti-inflammatory Effects: The p-coumaroyl groups may suppress NF-κB signaling, similar to kaempferol-3-O-rutinoside (50% inhibition at 20 µM) .

Limitations and Gaps

  • No direct studies on the target compound’s pharmacokinetics or in vivo efficacy are available in the provided evidence.
  • Its structural complexity may pose challenges in synthesis and purification .

Biological Activity

4H-1-Benzopyran-4-one and its derivatives are a significant class of compounds widely recognized for their diverse biological activities. This article focuses on the compound 4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes multiple hydroxyl groups and sugar moieties, which contribute to its biological activity. The benzopyran core is known for its role in various natural products, particularly flavonoids, which exhibit antioxidant and anti-inflammatory properties.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of benzopyran derivatives. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. For example, flavonoids containing the benzopyran structure have been shown to inhibit lipid peroxidation and reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity. Research indicates that derivatives of 4H-1-benzopyran-4-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition is crucial for managing conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Recent investigations suggest that benzopyran derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate cell cycle progression and promote programmed cell death has been documented in various cancer cell lines .

The biological activities of 4H-1-benzopyran-4-one are mediated through several mechanisms:

  • PKC Inhibition : Certain derivatives act as selective inhibitors of protein kinase C (PKC), particularly the PKC-zeta isoform, which is implicated in various signaling pathways related to cancer progression and neurodegenerative diseases .
  • cGMP Signaling : Compounds that enhance cyclic guanosine monophosphate (cGMP) signaling may contribute to vasodilation and improved cardiovascular health, indicating potential applications in treating hypertension .
  • Estrogen Receptor Modulation : Some derivatives exhibit estrogenic activity, influencing reproductive health and potentially offering therapeutic avenues for hormone-related disorders .

Case Studies

A notable study evaluated the uterotrophic activity of several 4H-benzopyran derivatives in female albino rats. The results showed that specific compounds significantly increased uterine weight, suggesting their potential use in reproductive health applications . Another investigation focused on the anti-inflammatory effects of these compounds in animal models of arthritis, demonstrating reduced swelling and pain .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis
Estrogenic ActivityModulation of estrogen receptors
cGMP SignalingEnhancement of vasodilation

Q & A

Basic Research Questions

What are the key challenges in synthesizing this benzopyranone derivative, and how can glycosylation efficiency be optimized?

Answer:
The synthesis involves complex glycosylation steps, particularly the attachment of the 6-deoxy-alpha-L-mannopyranosyl group to the benzopyranone core. Challenges include stereochemical control and avoiding undesired side reactions (e.g., acyl migration). Methodological recommendations:

  • Use protected intermediates (e.g., acetyl or benzyl groups) to stabilize reactive hydroxyls during glycosylation .
  • Employ sodium hypochlorite pentahydrate as a mild oxidizing agent to facilitate coupling reactions, as demonstrated in similar flavonoid glycosides .
  • Monitor reaction progress via TLC with dichloromethane as the mobile phase and UV visualization .

How can researchers verify the structural integrity of this compound using spectroscopic techniques?

Answer:
A multi-technique approach is critical:

  • 1H/13C-NMR : Assign peaks using residual DMSO-d6 (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include aromatic protons (δ 6.5–8.1 ppm) and anomeric carbons (δ ~100–110 ppm) from glycosidic linkages .
  • FTIR : Confirm ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and hydroxyl (O–H) vibrations at ~3200–3500 cm⁻¹ .
  • HRMS (ESI) : Validate molecular weight (e.g., [M + H]+) with a tolerance of ±0.0003 Da .

What safety precautions are essential when handling this compound in the laboratory?

Answer:
The compound poses acute toxicity (oral, Category 4) and eye irritation (Category 2A). Safety protocols include:

  • Personal Protective Equipment (PPE) : Use NIOSH-approved P95 respirators for dust control and EN 166-compliant eye protection .
  • Ventilation : Ensure fume hoods with >100 ft/min face velocity to minimize inhalation risks .
  • Spill Management : Avoid water jets; collect spills with inert absorbents and dispose via licensed waste services .

Advanced Research Questions

How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s bioactivity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • 4-Hydroxyphenyl substitutions enhance antioxidant activity due to increased electron-donating capacity .
  • Methoxy groups at C-3' or C-4' reduce solubility but improve metabolic stability, as seen in analogs like 5,7-dimethoxyflavones .
  • Glycosylation patterns : The 6-deoxy-mannopyranosyl group may shield reactive hydroxyls, altering pharmacokinetics .

What experimental strategies resolve contradictions in stability data for this compound?

Answer:
Discrepancies in decomposition temperatures or log Pow values arise from varying analytical conditions. Mitigation strategies:

  • Standardized Protocols : Use Chromolith HPLC Columns (e.g., Purospher® STAR) under isocratic elution to assess purity and degradation products .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months and monitor via LC-MS for oxidative byproducts (e.g., quinones) .
  • Cross-Validate Data : Compare results with NIST reference spectra (e.g., InChIKey: LZRJKGWTQYMBB) to confirm structural consistency .

How can researchers address the lack of ecological toxicity data for this compound?

Answer:
While no direct data exists, extrapolate using:

  • QSAR Modeling : Predict bioaccumulation (log Kow) and aquatic toxicity using software like EPI Suite .
  • Microcosm Studies : Expose Daphnia magna to 0.1–10 mg/L concentrations and measure LC50 values over 48 hours .
  • Soil Mobility Assays : Use OECD Guideline 121 to determine adsorption coefficients (Kd) in loam or sandy soils .

What are the methodological pitfalls in analyzing this compound’s interaction with cellular targets?

Answer:
Common issues include:

  • Non-Specific Binding : Use competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) to quantify target affinity .
  • Metabolic Interference : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
  • Artifacts in Spectroscopic Data : Avoid DMSO concentrations >1% in FTIR samples to prevent peak broadening .

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